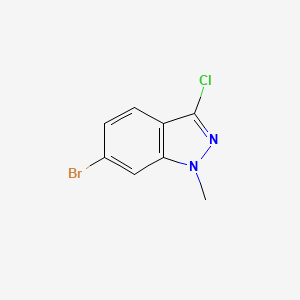

6-Bromo-3-chloro-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHXDOLGOEEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole from 6-bromo-3-chloro-1H-indazole

An In-Depth Technical Guide to the Regioselective Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole

Introduction: The Significance of N-Methylated Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, N-alkylated indazoles are crucial intermediates in the development of therapeutics, including kinase inhibitors for oncology.[1] The synthesis of this compound from its parent 1H-indazole represents a key synthetic step. However, this transformation is complicated by the inherent nature of the indazole ring, which possesses two reactive nitrogen atoms (N1 and N2). The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted regioisomers, posing significant challenges for purification and yield.[2][3][4]

This guide provides a detailed examination of the N-methylation of 6-bromo-3-chloro-1H-indazole, focusing on the strategic selection of reagents and conditions to achieve high regioselectivity for the desired N1 isomer. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that govern the reaction's outcome.

The Core Challenge: Achieving N1 Regioselectivity

The fundamental transformation is the deprotonation of the indazole N-H proton by a base, creating a mesomeric indazolide anion. This anion has nucleophilic character at both nitrogen atoms. Subsequent reaction with an electrophile, such as a methylating agent, can occur at either position. The ratio of the resulting N1-methyl to N2-methyl products is highly sensitive to a variety of factors, including the choice of base, solvent, electrophile, and reaction temperature.[5][4] Generally, N1-alkylated products are considered thermodynamically more stable, while N2-alkylation is often favored under kinetic control.[6]

Controlling this selectivity is paramount for an efficient synthesis. Strategies often rely on manipulating the reaction conditions to favor the formation of the thermodynamically preferred N1 product.

Strategic Considerations for Synthesis

Causality Behind Experimental Choices

-

The Role of the Base: The choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often employed to ensure complete and irreversible deprotonation of the indazole. The resulting sodium indazolide salt's reactivity is then modulated by the solvent. Other bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be effective, though they may require more forcing conditions and can sometimes lead to lower selectivity.[5][6] Studies have shown that cesium carbonate (Cs₂CO₃) can be particularly effective in promoting N1 alkylation, potentially through a chelation mechanism that favors substitution at the N1 position.[3][4]

-

The Influence of the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices for this type of reaction.[4][7] DMF is particularly effective at solvating the cation (e.g., Na⁺) from the base, leaving a more reactive, "naked" indazolide anion. This heightened reactivity can sometimes lead to mixtures. The polarity of the solvent can significantly impact the N1:N2 product ratio.[7]

-

The Nature of the Methylating Agent: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[6][8] Methyl iodide is a highly reactive and commonly used reagent for SN2 reactions. The choice of methylating agent can influence regioselectivity, although the base and solvent are typically the dominant factors.

Visualizing the Synthetic Transformation

The overall reaction is a nucleophilic substitution where the indazolide anion attacks the methylating agent.

Caption: N-methylation of 6-bromo-3-chloro-1H-indazole.

Detailed Experimental Protocol

This protocol describes a robust method for the selective N1-methylation of 6-bromo-3-chloro-1H-indazole.

Quantitative Data: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 6-Bromo-3-chloro-1H-indazole | C₇H₄BrClN₂ | 231.48 | 5.00 | 21.6 | 1.0 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 1.04 | 25.9 | 1.2 |

| Methyl Iodide | CH₃I | 141.94 | 3.37 (1.48 mL) | 23.8 | 1.1 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | - |

| Brine | NaCl | 58.44 | ~50 mL | - | - |

| Sodium Sulfate, anhydrous | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-bromo-3-chloro-1H-indazole (5.00 g, 21.6 mmol).[9]

-

Add anhydrous N,N-Dimethylformamide (50 mL) to dissolve the starting material.

-

Cool the resulting solution to 0 °C in an ice-water bath. This is done to control the exothermic reaction during the addition of the strong base.

-

-

Deprotonation:

-

Under a steady stream of nitrogen, carefully add sodium hydride (1.04 g of 60% dispersion, 25.9 mmol) portion-wise to the stirred solution over 10 minutes. Caution: NaH reacts violently with water. An inert atmosphere is crucial. Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the sodium salt may result in a thicker suspension.

-

-

Methylation:

-

While maintaining the temperature at 0 °C, add methyl iodide (1.48 mL, 23.8 mmol) dropwise via syringe over 5 minutes.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: e.g., 30% Ethyl Acetate in Hexanes).

-

-

Work-up and Extraction:

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (150 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc).

-

Combine the fractions containing the desired N1-methylated product (typically the major isomer) and concentrate under reduced pressure to yield this compound as a solid.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a prime example of the challenges and strategies involved in the regioselective functionalization of heterocyclic scaffolds. By carefully selecting a strong base like sodium hydride in a polar aprotic solvent such as DMF, the reaction can be directed to favor the formation of the thermodynamically stable N1-methylated isomer. The detailed protocol provided herein offers a reliable and reproducible method for obtaining this valuable building block, which is essential for research and development in medicinal chemistry. The principles discussed—controlling reactivity through temperature, and the strategic choice of base and solvent—are broadly applicable to the N-alkylation of other indazoles and related nitrogen-containing heterocyles.

References

- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025). ResearchGate.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Retrieved from [Link]

-

Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

- Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate.

-

Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). Retrieved from [Link]

-

6-bromo-3-methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

-

6-Bromo-3-chloro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Retrieved from [Link]

- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2025). ResearchGate.

-

Synthesis of indazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. National Institutes of Health (PMC). Retrieved from [Link]

-

Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (PMC). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic characterization of 6-Bromo-3-chloro-1-methyl-1H-indazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-chloro-1-methyl-1H-indazole

Introduction: The Structural Significance of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal building block for developing targeted therapeutics, from kinase inhibitors in oncology to agents for treating neurodegenerative disorders.[1][3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of bromo, chloro, and methyl groups on the indazole core creates a molecule with distinct physicochemical properties and multiple points for synthetic elaboration. A precise and unambiguous structural confirmation is paramount for its use in any research or development pipeline.

This document serves as a comprehensive technical resource for researchers, providing a detailed breakdown of the expected spectroscopic signature of this compound. We will move beyond a simple recitation of data, instead focusing on the underlying principles that govern the molecule's interaction with different forms of electromagnetic radiation. By understanding the why behind the data, scientists can gain deeper insights into molecular structure and reactivity. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Architecture and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features that will dictate its spectroscopic fingerprint are:

-

The Aromatic Indazole Core: A bicyclic system comprising a benzene ring fused to a pyrazole ring. This π-conjugated system will produce characteristic signals in ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.

-

The Aromatic Protons: Three protons on the benzene portion of the core (at C4, C5, and C7) will exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.

-

The N-Methyl Group: The methyl group attached to the N1 position of the pyrazole ring provides a simple, yet informative, singlet in the ¹H NMR spectrum and a characteristic signal in the ¹³C NMR spectrum.

-

Halogen Substituents: The electron-withdrawing and heavy-atom effects of the bromine at C6 and chlorine at C3 will significantly influence the chemical shifts of nearby protons and carbons. Their unique isotopic signatures are also critically important for mass spectrometry.

Below is a diagram of the molecular structure with atom numbering for reference in the subsequent sections.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Causality: Experimental Choices

A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate. DMSO-d₆ is often preferred for heterocyclic compounds due to its excellent solubilizing power and its ability to shift residual water peaks away from regions of interest. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will contain signals from the three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The N-methyl group will appear as a distinct singlet in the aliphatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | d | 1H | H-7 | H-7 is ortho to the electron-donating N-methyl group's nitrogen (N1) but is also part of the aromatic system. It is expected to be downfield. It will be a doublet due to coupling with H-5 (J≈1.0-2.0 Hz). |

| ~7.80 | d | 1H | H-5 | H-5 is ortho to the electron-withdrawing bromine atom at C6, causing a downfield shift. It will appear as a doublet due to coupling with H-4 (J≈8.5-9.0 Hz). |

| ~7.40 | dd | 1H | H-4 | H-4 is ortho to the C3a-C7a ring junction and will be coupled to both H-5 and H-7, resulting in a doublet of doublets. |

| ~4.05 | s | 3H | N-CH₃ | The methyl group is attached to a nitrogen atom within an aromatic system, shifting it downfield compared to a simple alkyl amine. It is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the seven carbons of the indazole core and the one methyl carbon. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, Cl, Br).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142.5 | C-7a | This is a quaternary carbon bonded to two nitrogen atoms (N1 and through the ring system), resulting in a significant downfield shift. |

| ~140.0 | C-3 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded and shifted downfield. |

| ~129.0 | C-5 | Aromatic CH carbon, its shift is influenced by the adjacent bromine. |

| ~125.0 | C-3a | A quaternary carbon at the ring junction. |

| ~122.0 | C-7 | Aromatic CH carbon. |

| ~118.0 | C-6 | The carbon atom directly bonded to bromine. The "heavy atom effect" of bromine can sometimes shield the carbon, but its electronegativity also plays a role. |

| ~112.0 | C-4 | Aromatic CH carbon. |

| ~35.0 | N-CH₃ | The methyl carbon attached to nitrogen appears in the typical range for such groups. |

Mass Spectrometry (MS): Unveiling the Isotopic Fingerprint

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a common technique that will provide a clear molecular ion peak and rich fragmentation data. The key diagnostic feature will be the isotopic distribution in the molecular ion region.

-

Chlorine: Exists as two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by 2 Da.

-

Bromine: Exists as two main isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also separated by 2 Da.

Predicted Mass Spectrum (EI-MS)

The combination of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M⁺).

| m/z Value | Ion | Description |

| 244 | [M]⁺ | Molecular ion containing ⁷⁹Br and ³⁵Cl. This will be the base peak in the isotopic cluster. |

| 246 | [M+2]⁺ | Molecular ion containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be very intense, nearly equal in height to the M⁺ peak. |

| 248 | [M+4]⁺ | Molecular ion containing ⁸¹Br and ³⁷Cl. This peak will be smaller but clearly visible. |

| 229 | [M-CH₃]⁺ | Loss of the N-methyl group, a common fragmentation pathway. This fragment will also exhibit the Br/Cl isotopic pattern. |

| 194 | [M-CH₃-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CH₃]⁺ fragment. |

| 150 | [M-Br-Cl]⁺ | Loss of both halogen atoms. |

The unique M:M+2:M+4 peak ratio is an unambiguous indicator of the presence of one bromine and one chlorine atom in the molecule, providing powerful evidence for its identity.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.[7]

Expertise & Causality: Experimental Choices

The sample can be analyzed as a solid using a KBr pellet or as a solution in a solvent like CCl₄. A KBr pellet is often preferred to avoid solvent interference.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H bonds on the indazole ring. These are typically of weak to medium intensity. |

| 2980-2850 | C-H Stretch | Aliphatic C-H bonds of the N-methyl group. |

| ~1610, ~1500, ~1460 | C=C Stretch | Aromatic ring stretching vibrations of the indazole core. The presence of multiple bands is characteristic of aromatic systems.[8] |

| ~1350 | C-N Stretch | Stretching of the carbon-nitrogen bonds within the heterocyclic ring. |

| 1100-1000 | C-Br Stretch | Carbon-bromine bond vibration. This absorption is often found in the fingerprint region.[9] |

| 800-600 | C-Cl Stretch | Carbon-chlorine bond vibration. This strong absorption is also located in the fingerprint region. |

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like the indazole ring.

Expertise & Causality: Experimental Choices

The spectrum is typically recorded in a dilute solution using a solvent like acetonitrile or ethanol, which is transparent in the measurement range (>200 nm).

Predicted UV-Vis Spectrum

The indazole core is the primary chromophore. Based on data for similar 1-methylindazoles, we can expect strong absorptions corresponding to π → π* transitions.[10][11] The halogen substituents act as auxochromes, which can cause a small bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.

| Predicted λ_max (nm) | Transition Type |

| ~255 | π → π |

| ~290-300 | π → π |

Experimental Workflows & Protocols

The following diagram and protocols outline a systematic approach to the complete spectroscopic characterization of a synthesized batch of this compound.

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ using a pipette.

-

Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.

-

Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. If further confirmation is needed, run 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ ≈ 2.50 ppm).

Protocol 2: MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a volatile solvent like methanol or acetonitrile. Dilute this solution 10-100 fold.

-

Instrument Setup: Tune the mass spectrometer (e.g., a GC-MS with an EI source) according to the manufacturer's instructions.

-

Data Acquisition: Inject the sample into the instrument. For GC-MS, a temperature ramp will be used to elute the compound. For direct infusion, the sample is introduced at a constant flow rate. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for C₈H₆BrClN₂. Analyze the major fragment ions to establish a fragmentation pathway.

Protocol 3: IR Sample Preparation and Analysis

-

Sample Preparation (KBr Pellet): Place ~1 mg of the compound and ~100 mg of dry, IR-grade KBr powder in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pressing: Transfer a small amount of the powder into a pellet press and apply pressure (as per instrument guidelines) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The structural elucidation of this compound is a synergistic exercise that relies on the convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature. IR spectroscopy verifies the presence of key functional groups, while UV-Vis spectroscopy characterizes the electronic nature of the aromatic system. By following the systematic protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous and comprehensive characterization of this important chemical entity, ensuring its quality and suitability for downstream applications in drug discovery and beyond.

References

-

W. M. Horspool and D. Armesto, Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies, PubMed Central. Available: [Link]

-

ResearchGate, a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Available: [Link]

-

A. M. S. Silva, et al., Advanced NMR techniques for structural characterization of heterocyclic structures, ESA-IPB. Available: [Link]

-

PubChem, 6-Bromo-3-chloro-1H-indazole. Available: [Link]

-

ResearchGate, 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available: [Link]

-

ResearchGate, 13C NMR of indazoles. Available: [Link]

-

D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Table of Characteristic IR Absorptions. Available: [Link]

-

Doc Brown, Infrared Spectroscopy Index. Available: [Link]

-

S. G. Mahadev, et al., Indazole – an emerging privileged scaffold: synthesis and its biological significance, NIH National Library of Medicine. Available: [Link]

-

Y. Qu, et al., Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, PubMed Central. Available: [Link]

-

A. D. West, et al., Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease, ACS Publications. Available: [Link]

-

Supporting Information, Wiley-VCH. Available: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-3-chloro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 6-Bromo-3-chloro-1-methyl-1H-indazole. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation and quality control of this important chemical entity. The guide delves into the predicted spectral features, the rationale behind chemical shift assignments, and the influence of the various substituents on the indazole core. Furthermore, it outlines a detailed experimental protocol for acquiring high-quality NMR data and presents this information in a clear, accessible format, including structured data tables and explanatory diagrams.

Introduction: The Significance of this compound and the Role of NMR

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indazole derivatives are known to exhibit a wide range of biological activities, acting as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The precise substitution pattern on the indazole ring is critical for its pharmacological activity, making unambiguous structural characterization paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure, the assessment of purity, and the study of molecular dynamics. This guide focuses on the application of ¹H and ¹³C NMR for the definitive characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating nature of the N-methyl group. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.85 | d | ~ 1.0 | 1H | H-7 |

| ~ 7.50 | d | ~ 8.5 | 1H | H-4 |

| ~ 7.30 | dd | ~ 8.5, 1.5 | 1H | H-5 |

| ~ 3.90 | s | - | 3H | N-CH₃ |

Rationale for Assignments:

-

Aromatic Protons (H-4, H-5, H-7): The indazole ring system gives rise to a characteristic pattern in the aromatic region of the spectrum.

-

H-7: This proton is situated between the bromine atom at C-6 and the pyrazole ring. It is expected to appear as a doublet with a small coupling constant due to meta-coupling with H-5. Its chemical shift is predicted to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring.

-

H-4: This proton is adjacent to the chlorine-substituted carbon (C-3) and is expected to be a doublet due to ortho-coupling with H-5.

-

H-5: This proton will appear as a doublet of doublets, being coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling).

-

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.90 ppm is characteristic for N-methyl groups in such heterocyclic systems.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | C-7a |

| ~ 142.0 | C-3 |

| ~ 128.0 | C-3a |

| ~ 125.0 | C-5 |

| ~ 122.0 | C-4 |

| ~ 118.0 | C-6 |

| ~ 112.0 | C-7 |

| ~ 35.0 | N-CH₃ |

Rationale for Assignments:

-

Quaternary Carbons (C-3, C-3a, C-6, C-7a):

-

C-3: The carbon bearing the chlorine atom is expected to be significantly deshielded and appear around 142.0 ppm.

-

C-7a and C-3a: These are the bridgehead carbons of the fused ring system. Their chemical shifts are influenced by the overall electronic structure of the indazole ring.

-

C-6: The carbon attached to the bromine atom will be shifted to a higher field compared to an unsubstituted carbon due to the heavy atom effect of bromine.

-

-

CH Carbons (C-4, C-5, C-7): The chemical shifts of these carbons are influenced by the attached protons and the neighboring substituents.

-

N-Methyl Carbon (N-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, typically around 35.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is appropriate.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard.

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Visualizing the Molecular Structure and NMR Assignments

The following diagram, generated using Graphviz, illustrates the structure of this compound with the atom numbering used for NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectroscopy of this compound. By combining predicted spectral data with a thorough explanation of the underlying chemical principles, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound. The provided experimental protocol ensures the acquisition of high-quality data, facilitating accurate structural verification and purity assessment, which are critical for advancing drug discovery and development programs.

References

- Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.

- Popsavin, M., & Popsavin, V. (2012). Synthesis and biological activity of substituted indazoles. Medicinal Chemistry, 2(4), 1-13.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Physical and chemical properties of 6-Bromo-3-chloro-1-methyl-1H-indazole

A Comprehensive Technical Guide to 6-Bromo-3-chloro-1-methyl-1H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for drug discovery and chemical biology. We will explore its physicochemical properties, spectroscopic signature, plausible synthetic routes, and strategic applications. This document is intended for researchers, medicinal chemists, and drug development professionals who require a consolidated, authoritative resource on this versatile chemical entity.

Molecular Identity and Structure

This compound is a di-halogenated and N-methylated derivative of the indazole bicyclic system. The strategic placement of the bromine and chlorine atoms at the C6 and C3 positions, respectively, provides orthogonal chemical handles for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. The N1-methylation prevents tautomerization and can significantly influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

N-Methylation: The synthesis begins with the N-alkylation of 6-Bromo-1H-indazole. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is standard practice. The base deprotonates the indazole nitrogen, creating a nucleophilic anion that readily attacks an electrophilic methyl source like methyl iodide (CH₃I). This step is crucial as it installs the N1-methyl group and protects the nitrogen from participating in subsequent reactions.

-

C3-Chlorination: The C3 position of the indazole ring is not inherently reactive towards electrophilic chlorination. Therefore, a directed ortho-metalation strategy is employed. A strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78°C) selectively deprotonates the C3 position, facilitated by the coordinating effect of the N2 atom. The resulting lithiated intermediate is a potent nucleophile, which is then quenched with an electrophilic chlorine source like hexachloroethane (C₂Cl₆) to install the chloro group regioselectively.

Reactivity and Strategic Utility

The true value of this compound in drug discovery lies in its predictable reactivity.

-

Cross-Coupling Reactions: The bromine atom at C6 is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient C3 position can be displaced by various nucleophiles, such as amines or thiols, under appropriate conditions. This provides a secondary site for molecular diversification.

Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone of modern medicinal chemistry, with applications ranging from oncology to inflammatory and neurodegenerative diseases. [1][3]* Kinase Inhibition: Many indazole-containing molecules are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. [4]The ability to functionalize the this compound core at two distinct positions allows for the precise tuning of steric and electronic properties to achieve high affinity and selectivity for specific kinase targets.

-

Antimicrobial Agents: Bromo-indazole derivatives have shown promise as antibacterial agents. [5]The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while the indazole core may interact with essential bacterial enzymes. [5]* Scaffold for Library Synthesis: Due to its dual reactive sites, this molecule is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening, accelerating the discovery of new bioactive compounds.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on data from structurally analogous compounds, appropriate precautions must be taken. [6][7][8]

-

GHS Hazard Statements (Anticipated):

-

Harmful if swallowed. [6] * Causes skin irritation. [6][8] * Causes serious eye irritation. [6][8] * May cause respiratory irritation. [6][8]* Handling Precautions:

-

Always use this compound in a well-ventilated chemical fume hood. [7] * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [7] * Avoid inhalation of dust and direct contact with skin and eyes. [8] * Keep containers tightly closed and store in a cool, dry place. [7]* Incompatible Materials:

-

Strong oxidizing agents, strong acids, and strong bases. [7]

-

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole (Key Intermediate)

This protocol describes a reliable, large-scale synthesis of the key starting material, 6-Bromo-1H-indazole, adapted from a validated industrial method. [4] 7.1 Materials and Reagents

-

4-bromo-2-methylaniline (95.0 g)

-

Chloroform (0.70 L)

-

Acetic anhydride (0.109 L)

-

Potassium acetate (14.6 g)

-

Isoamyl nitrite (0.147 L)

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

-

Heptane

-

Water (deionized)

7.2 Procedure

-

Acetylation of Starting Material:

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). [4] * Cool the solution in an ice bath and slowly add acetic anhydride (0.109 L) while ensuring the internal temperature does not exceed 40°C. This is an exothermic reaction, and controlled addition is necessary to prevent side reactions.

-

-

Diazotization and Cyclization:

-

To the reaction mixture from the previous step, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). [4] * Heat the mixture to reflux (approx. 68°C) and maintain this temperature for 20 hours. This step forms the diazonium species which then cyclizes to form the indazole ring.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 25°C.

-

-

Workup and Hydrolysis:

-

Concentrate the reaction mixture under reduced pressure to remove the chloroform.

-

Add water to the residue and perform an azeotropic distillation to remove any remaining volatile organics. [4] * Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C to hydrolyze the acetyl group.

-

-

Isolation and Purification:

-

Cool the acidic mixture to 20°C. [4] * Carefully adjust the pH to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide. This is a highly exothermic neutralization; perform this step in an ice bath.

-

Evaporate the solvent from the resulting basic mixture.

-

The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield the final product, 6-Bromo-1H-indazole. [4] 7.3 Validation

-

-

The purity of the final product should be assessed by NMR, Mass Spectrometry, and HPLC. [4]The melting point should also be determined and compared to literature values.

References

-

PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved January 21, 2026, from [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 21, 2026, from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 21, 2026, from [Link]

-

Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Retrieved January 21, 2026, from [Link]

-

ChemSynthesis. (n.d.). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 21, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-3-chloro-1-methyl-1H-indazole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-chloro-1-methyl-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document details its chemical identity, including its IUPAC name and CAS number, and delves into its physicochemical properties. A significant focus is placed on elucidating a plausible, multi-step synthetic pathway, complete with a detailed experimental protocol and a discussion of the underlying chemical principles. Furthermore, this guide explores the compound's reactivity, its applications as a versatile building block in the synthesis of bioactive molecules, and the analytical techniques essential for its characterization. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted N-methylated indazole. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 3-position, along with a methyl group on one of the nitrogen atoms, makes this molecule a highly versatile intermediate for further chemical modifications.

IUPAC Name: this compound

CAS Number: While a specific CAS number for this compound is not readily available in public databases, the parent compound, 6-Bromo-3-chloro-1H-indazole , is registered under CAS Number 885271-78-3 [1][2][3]. This lack of a specific CAS entry for the N-methylated derivative is not uncommon for specialized chemical intermediates. For research and procurement purposes, referencing the parent compound's CAS number along with the precise chemical name and structure is recommended.

Table 1: Physicochemical Properties of 6-Bromo-3-chloro-1H-indazole (Predicted)

| Property | Value | Source |

| Molecular Formula | C8H6BrClN2 | - |

| Molecular Weight | 245.51 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | >300 °C (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Insoluble in water. | General knowledge of similar compounds |

| XLogP3-AA | 3.2 (for parent compound) | [3] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached as a multi-step process, commencing from commercially available starting materials. A plausible and efficient synthetic route involves three key stages: the formation of the 6-bromo-1H-indazole core, followed by N-methylation at the 1-position, and concluding with chlorination at the 3-position.

Overall Synthetic Scheme

The proposed synthetic pathway is illustrated below. This strategy is designed for scalability and reproducibility, leveraging well-established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline

This initial step involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization to form the indazole ring system. This is a classic and robust method for the synthesis of indazoles[4].

-

Reaction Principle: The amino group of 4-bromo-2-methylaniline is converted to a diazonium salt using a nitrite source under acidic conditions. The resulting diazonium species is unstable and undergoes in situ cyclization, with the methyl group facilitating the ring closure to form the indazole core. Subsequent workup yields 6-bromo-1H-indazole.

-

Detailed Protocol:

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable organic solvent such as chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 10 °C to protect the amino group.

-

To the resulting solution, add potassium acetate (0.2 eq) followed by the dropwise addition of isoamyl nitrite (1.5 eq).

-

Heat the reaction mixture to reflux (around 68 °C) and maintain for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.

-

To the residue, add water and perform an azeotropic distillation.

-

Add concentrated hydrochloric acid and heat the mixture to 50-55 °C to hydrolyze the acetyl protecting group.

-

Cool the acidic mixture and adjust the pH to approximately 11 with a 50% aqueous solution of sodium hydroxide.

-

Evaporate the organic solvent and slurry the resulting solid with heptane.

-

Filter the solid, wash with cold heptane, and dry under vacuum to yield 6-bromo-1H-indazole.

-

Step 2: N-Methylation of 6-Bromo-1H-indazole

The second step involves the selective methylation of the nitrogen at the 1-position of the indazole ring. The regioselectivity of N-alkylation of indazoles can be influenced by the choice of base and solvent[5].

-

Reaction Principle: The acidic proton on the indazole nitrogen is abstracted by a suitable base to form an indazolide anion. This anion then acts as a nucleophile, attacking a methylating agent such as dimethyl sulfate or methyl iodide to form the N-methylated product. The use of a strong base like sodium hydride in an aprotic solvent like tetrahydrofuran (THF) generally favors N-1 alkylation[5].

-

Detailed Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1-methyl-1H-indazole.

-

Step 3: Chlorination of 6-Bromo-1-methyl-1H-indazole

The final step is the regioselective chlorination of the indazole ring at the 3-position. The 3-position of the indazole ring is susceptible to electrophilic substitution.

-

Reaction Principle: N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent for various heterocyclic systems, including indazoles. The reaction proceeds via an electrophilic attack of the chloronium ion (or its equivalent) generated from NCS onto the electron-rich 3-position of the indazole ring.

-

Detailed Protocol:

-

Dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (1.1-1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, making it an invaluable scaffold in the construction of diverse chemical libraries for high-throughput screening.

-

Orthogonal Reactivity: The chlorine atom at the 3-position is generally more susceptible to nucleophilic aromatic substitution (SNAAr) reactions, while the bromine atom at the 6-position is more amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule.

-

Applications in Kinase Inhibitor Synthesis: The indazole core is a well-established pharmacophore in numerous kinase inhibitors approved for cancer therapy[6]. The ability to introduce different substituents at the 3- and 6-positions of the indazole ring allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to the development of potent and selective inhibitors.

Sources

- 1. 6-BROMO-3-CHLORO-1H-INDAZOLE | 885271-78-3 [amp.chemicalbook.com]

- 2. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole: Key Starting Materials and Strategic Pathways

Introduction

6-Bromo-3-chloro-1-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique arrangement of functional groups—a bromine atom for further cross-coupling reactions, a chlorine atom, and a methylated nitrogen—makes it a valuable and versatile scaffold for the synthesis of complex molecular architectures. Indazole-containing compounds are known to possess a wide range of biological activities, frequently serving as core components in the development of kinase inhibitors for oncology.[1][2]

This in-depth technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for preparing this compound. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental choices, focusing on the critical selection of starting materials and the sequence of transformations that ensure a robust and efficient synthesis.

Core Synthetic Strategy: A Stepwise Functionalization of a Precursor Scaffold

The most logical and field-proven approach to synthesizing this compound involves a multi-step sequence starting from a commercially available substituted aniline. This strategy builds the indazole core first and then sequentially introduces the required functional groups (N-methylation and C3-chlorination). This method offers superior control over regiochemistry compared to constructing the ring from a more complex, pre-functionalized benzene derivative.

The overall workflow is visualized below.

Caption: Primary synthetic pathway for this compound.

Pillar 1: Synthesis of the Core Scaffold: 6-Bromo-1H-indazole

The foundational step in this synthetic sequence is the construction of the 6-bromo-1H-indazole ring system. The choice of starting material is critical for efficiency and scalability.

Primary Starting Material: 4-Bromo-2-methylaniline

The synthesis commences with 4-bromo-2-methylaniline. This precursor is strategically ideal because the positions of the bromo and methyl groups on the aniline ring directly correspond to the desired 6-bromo substitution pattern on the final indazole product following cyclization. The synthesis proceeds via a Jacobson indazole synthesis variant, involving diazotization followed by intramolecular cyclization.[1]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [1]

-

Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C to form the corresponding acetamide.

-

Diazotization and Cyclization: To the crude acetamide mixture, add potassium acetate (0.15 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. This step forms the N-acetylated indazole intermediate.

-

Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C to effect hydrolysis of the acetyl group.

-

Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-2-methylaniline | [1] |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl | [1] |

| Reaction Type | Diazotization / Cyclization | [1] |

| Product | 6-Bromo-1H-indazole | [1] |

Pillar 2: N1-Methylation

With the 6-bromo-1H-indazole scaffold in hand, the next step is the introduction of the methyl group onto the indazole nitrogen.

Rationale for N-Methylation

N-alkylation of indazoles can potentially yield two regioisomers: the N1- and N2-alkylated products. The reaction conditions, particularly the choice of base and solvent, can influence the isomeric ratio. For many applications, including the synthesis of kinase inhibitors, the N1-methyl isomer is the desired product. Deprotonation of the indazole with a strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of a methylating agent, typically favors the formation of the thermodynamically more stable N1-isomer.[3][4]

Key Reagents:

-

Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium hydroxide (KOH).[3][5]

-

Methylating Agent: Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄).[3][5]

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1H-indazole [3]

-

Deprotonation: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF and cool the solution to 0°C under an inert atmosphere. Add sodium hydride (1.1 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Methylation: Stir the resulting mixture at 0°C for 30 minutes. Add iodomethane (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Quench the reaction by carefully adding water. The product often precipitates as a solid, which can be collected by filtration, washed with water, and dried to afford 6-Bromo-1-methyl-1H-indazole.[6]

Pillar 3: C3-Chlorination via an Indazolone Intermediate

The final functionalization is the introduction of the chlorine atom at the C3 position. Direct chlorination of 6-bromo-1-methyl-1H-indazole is often inefficient. A more robust and widely adopted method proceeds through the corresponding indazol-3-one intermediate.

Rationale for the Indazolone Pathway

The C3 position of the N-alkylated indazole can be oxidized to a carbonyl group, forming a stable 6-bromo-1-methyl-1H-indazol-3(2H)-one.[7] This keto-functionality is readily converted to the desired 3-chloro group using standard chlorinating agents. This two-step process (oxidation then chlorination) provides a high-yielding and clean conversion that avoids issues with regioselectivity and side reactions associated with direct chlorination.

Experimental Protocol: Oxidation and Chlorination

-

Step 3a - Oxidation: The intermediate 6-bromo-1-methyl-1H-indazole is oxidized to 6-bromo-1-methyl-1H-indazol-3(2H)-one. This can be achieved using various oxidizing agents known in the literature for this type of transformation, such as potassium permanganate or chromium-based reagents under controlled conditions.

-

Step 3b - Chlorination: The resulting 6-bromo-1-methyl-1H-indazol-3(2H)-one (1.0 eq) is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to drive the conversion.

-

Work-up and Isolation: After the reaction is complete, the excess chlorinating agent is carefully quenched (e.g., by pouring onto ice). The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the final product, this compound.

Alternative Synthetic Route

An alternative strategy involves reversing the order of methylation and chlorination. This pathway may be advantageous depending on the stability and reactivity of the intermediates.

Caption: Alternative synthetic pathway with reversed functionalization order.

In this approach, 6-bromo-1H-indazole is first chlorinated at the C3 position to yield 6-bromo-3-chloro-1H-indazole.[8] This intermediate is then subjected to N1-methylation under conditions similar to those described previously. While viable, the electronic nature of the C3-chloro substituent may influence the regioselectivity of the subsequent N-methylation step, potentially altering the N1/N2 product ratio, which must be carefully evaluated.

Data Summary of Key Compounds

| Compound Name | Structure | Molecular Formula | CAS Number | Role |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 104-94-9 | Starting Material | |

| 6-Bromo-1H-indazole | C₇H₅BrN₂ | 79762-54-2 | Core Scaffold | |

| 6-Bromo-1-methyl-1H-indazole | C₈H₇BrN₂ | 590417-94-0 | N1-Methylated Intermediate | |

| 6-Bromo-1-methyl-1H-indazol-3(2H)-one | C₈H₇BrN₂O | 1226985-36-9 | Oxidized Intermediate | |

| 6-Bromo-3-chloro-1H-indazole | C₇H₄BrClN₂ | 885271-78-3 | Alternative Intermediate | |

| This compound | C₈H₆BrClN₂ | 1243472-33-4 | Final Product |

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, multi-step pathway that prioritizes control over regiochemistry. The selection of 4-bromo-2-methylaniline as the primary starting material provides a robust foundation for constructing the 6-bromo-1H-indazole core. Subsequent N1-methylation followed by a C3-chlorination sequence, preferably via an indazol-3-one intermediate , represents the most efficient and well-documented approach. This methodical functionalization ensures high yields and chemical purity, delivering a key building block essential for advancing pharmaceutical research and development.

References

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. Retrieved from [Link]

-

Zou, Y., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 6-bromo-1-methyl-1H-indazol-3-amine | 1214899-85-0 [chemicalbook.com]

- 4. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 6. 590417-94-0|6-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 7. 6-Bromo-1-methyl-1H-indazol-3(2H)-one | CymitQuimica [cymitquimica.com]

- 8. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regioselective Methylation of 6-bromo-3-chloro-1H-indazole

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for achieving regioselective N-methylation of 6-bromo-3-chloro-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings that govern N1 versus N2 alkylation, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of N-Alkylated Indazoles and the Regioselectivity Challenge

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The biological activity of N-substituted indazoles is often critically dependent on the position of the alkyl group on the pyrazole ring. Consequently, the ability to selectively synthesize either the N1 or N2 regioisomer is of paramount importance in drug discovery and development.

However, the inherent annular tautomerism of the 1H-indazole ring, which exists in equilibrium between the more thermodynamically stable 1H-indazole and the 2H-indazole tautomer, presents a significant synthetic challenge.[1][2] Direct alkylation of the indazole core often leads to a mixture of N1 and N2-alkylated products, necessitating challenging and often low-yielding purification steps.[1][3] This guide focuses on the specific case of 6-bromo-3-chloro-1H-indazole, a halogenated derivative with potential for further functionalization, and outlines strategies to control the regioselectivity of its methylation.

Mechanistic Principles Governing Regioselectivity

The outcome of the N-alkylation of indazoles is a delicate interplay of several factors, including electronic effects, steric hindrance, the nature of the base and solvent, and the choice of the alkylating agent.[2][4] A thorough understanding of these principles is essential for designing a successful regioselective synthesis.

Electronic and Steric Effects of Substituents

The electronic nature of the substituents on the indazole ring can significantly influence the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups, such as the chloro group at the C3 position and the bromo group at the C6 position in our target molecule, decrease the overall electron density of the heterocyclic system. This can impact the relative reactivity of the two nitrogen atoms.

Steric hindrance also plays a crucial role. Bulky substituents at the C7 position have been shown to favor N2 alkylation due to steric shielding of the N1 position.[5][6] In the case of 6-bromo-3-chloro-1H-indazole, the substituents are not in immediate proximity to the reactive nitrogens, suggesting that steric hindrance from the ring substituents themselves may be less of a directing factor compared to other variables.

The Role of the Base and Solvent System

The choice of base and solvent is arguably one of the most critical factors in controlling the regioselectivity of indazole alkylation. The nature of the counter-ion from the base and the polarity of the solvent can influence the formation of tight ion pairs versus solvent-separated ion pairs, which in turn can dictate the site of alkylation.[2][4]

-

For Preferential N1-Alkylation: The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity.[2][4][5] It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich group (if present), sterically hindering the N2 position and directing the alkylating agent to the N1 position.[1]

-

For Preferential N2-Alkylation: Conditions that favor the formation of the less stable 2H-tautomer or expose the N2 nitrogen can lead to preferential N2 alkylation. Mitsunobu conditions, for instance, have been shown to favor the formation of the N2-alkylated product.[4][7] Additionally, certain acid-catalyzed conditions using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates have demonstrated high selectivity for the N2 position.[8]

The following diagram illustrates the key decision points and influencing factors in the regioselective methylation of 6-bromo-3-chloro-1H-indazole.

Caption: Factors influencing the regioselective methylation of 6-bromo-3-chloro-1H-indazole.

Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for achieving either N1 or N2 methylation of 6-bromo-3-chloro-1H-indazole.

Protocol for Selective N1-Methylation

This protocol is adapted from methodologies demonstrating high N1 selectivity using sodium hydride in tetrahydrofuran.[4][5]

Materials:

-

6-bromo-3-chloro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-bromo-3-chloro-1H-indazole (1.0 eq).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N1-methyl-6-bromo-3-chloro-1H-indazole.

Protocol for N2-Methylation

Achieving high selectivity for N2-alkylation can be more challenging. The following protocol is a general approach that may favor the N2 isomer, but the ratio of N1 to N2 should be carefully determined. Using potassium carbonate in a polar aprotic solvent like DMF can lead to mixtures, with the N2 isomer sometimes being a significant product.[9] For higher N2 selectivity, specialized reagents might be necessary.[8]

Materials:

-

6-bromo-3-chloro-1H-indazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous dimethylformamide (DMF)

-

Methyl iodide (CH₃I) or Methyl tosylate

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 6-bromo-3-chloro-1H-indazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Stir the suspension at room temperature and add methyl iodide or methyl tosylate (1.2 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Spectroscopic Characterization and Differentiation of N1 and N2 Isomers

The unambiguous structural assignment of the N1 and N2-methylated isomers is crucial. Advanced NMR techniques are invaluable for this purpose.[9]

-

¹H NMR: The chemical shift of the proton at the C7 position can be a diagnostic indicator. In N1-alkylated indazoles, the C7-H proton often experiences a downfield shift compared to the corresponding N2 isomer due to the anisotropic effect of the pyrazole ring.

-

¹³C NMR: The chemical shifts of the carbon atoms in the indazole core, particularly C3 and C7a, can differ between the two isomers.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is one of the most definitive methods for distinguishing between the N1 and N2 isomers.[4][7]

-

For the N1-methyl isomer , a correlation will be observed between the protons of the N-methyl group and the C7a carbon of the indazole ring.

-

For the N2-methyl isomer , a correlation will be observed between the protons of the N-methyl group and the C3 carbon of the indazole ring.

-

The following diagram illustrates the key HMBC correlations for the differentiation of N1 and N2-methylated indazoles.

Caption: Diagnostic HMBC correlations for distinguishing N1 and N2-methyl indazole isomers.

Comparative Data Summary

The following table summarizes the expected outcomes for the regioselective methylation of 6-bromo-3-chloro-1H-indazole based on the discussed protocols.

| Condition | Predominant Isomer | Expected N1:N2 Ratio | Key Mechanistic Insight |

| Protocol 3.1: NaH, THF | N1-methyl | >95:5 | Formation of a tight ion pair with Na⁺ at N2, sterically directing methylation to N1. |

| Protocol 3.2: K₂CO₃, DMF | Mixture/N2-favored | Variable | Increased solvent polarity can favor the N2 isomer, but mixtures are common. |

| Mitsunobu Conditions | N2-methyl | N1 < N2 | The reaction mechanism often favors attack at the N2 position.[4][7] |

| Acid-catalyzed (specialized) | N2-methyl | Highly selective | Specific activation of the alkylating agent can lead to exclusive N2 alkylation.[8] |

Conclusion